molecular formula C17H16ClNO4S B15081556 2-{(2-Chloroprop-2-en-1-yl)[(4-methylphenyl)sulfonyl]amino}benzoic acid CAS No. 29247-71-0

2-{(2-Chloroprop-2-en-1-yl)[(4-methylphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B15081556
CAS No.: 29247-71-0
M. Wt: 365.8 g/mol
InChI Key: KQTCMVGXIBTFSI-UHFFFAOYSA-N
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Description

2-{(2-Chloroprop-2-en-1-yl)[(4-methylphenyl)sulfonyl]amino}benzoic acid is a complex organic compound with a molecular formula of C17H16ClNO4S This compound is characterized by the presence of a chloropropenyl group, a methylphenyl sulfonyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(2-Chloroprop-2-en-1-yl)[(4-methylphenyl)sulfonyl]amino}benzoic acid typically involves multiple steps. One common method includes the reaction of 2-chloroprop-2-en-1-yl sulfone with 4-methylphenyl sulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-aminobenzoic acid under controlled conditions to yield the final product. The reaction conditions often require careful temperature control and the use of solvents like dichloromethane to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-{(2-Chloroprop-2-en-1-yl)[(4-methylphenyl)sulfonyl]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chloropropenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

Scientific Research Applications

2-{(2-Chloroprop-2-en-1-yl)[(4-methylphenyl)sulfonyl]amino}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{(2-Chloroprop-2-en-1-yl)[(4-methylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroprop-2-en-1-yl phenyl sulfone
  • 2-Chloroprop-2-en-1-yl methyl sulfone
  • 4-Methylphenyl sulfonyl chloride

Uniqueness

Compared to similar compounds, 2-{(2-Chloroprop-2-en-1-yl)[(4-methylphenyl)sulfonyl]amino}benzoic acid is unique due to the presence of both the chloropropenyl and benzoic acid moieties. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research applications .

Properties

CAS No.

29247-71-0

Molecular Formula

C17H16ClNO4S

Molecular Weight

365.8 g/mol

IUPAC Name

2-[2-chloroprop-2-enyl-(4-methylphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C17H16ClNO4S/c1-12-7-9-14(10-8-12)24(22,23)19(11-13(2)18)16-6-4-3-5-15(16)17(20)21/h3-10H,2,11H2,1H3,(H,20,21)

InChI Key

KQTCMVGXIBTFSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=C)Cl)C2=CC=CC=C2C(=O)O

Origin of Product

United States

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